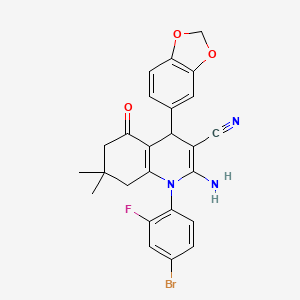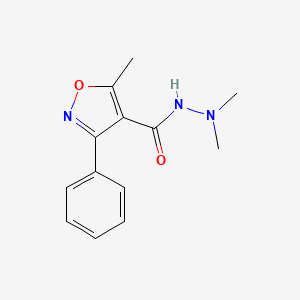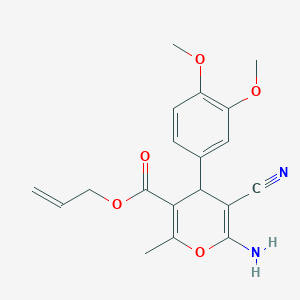![molecular formula C17H15Cl2N3O2 B15009803 Acetamide, N-(2,5-dichlorophenyl)-2-oxo-2-[N2-(1-phenylpropyliden)hydrazino]-](/img/structure/B15009803.png)
Acetamide, N-(2,5-dichlorophenyl)-2-oxo-2-[N2-(1-phenylpropyliden)hydrazino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2,5-dichlorophenyl)-2-oxo-2-[N2-(1-phenylpropyliden)hydrazino]- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group, an oxo group, and a hydrazino group. Its molecular formula is C17H14Cl2N2O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,5-dichlorophenyl)-2-oxo-2-[N2-(1-phenylpropyliden)hydrazino]- typically involves multiple steps. One common method includes the reaction of 2,5-dichloroaniline with acetic anhydride to form N-(2,5-dichlorophenyl)acetamide. This intermediate is then reacted with hydrazine hydrate to form the hydrazino derivative. Finally, the compound is subjected to a condensation reaction with 1-phenylpropylidene to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
化学反応の分析
Types of Reactions
Acetamide, N-(2,5-dichlorophenyl)-2-oxo-2-[N2-(1-phenylpropyliden)hydrazino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Acetamide, N-(2,5-dichlorophenyl)-2-oxo-2-[N2-(1-phenylpropyliden)hydrazino]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, N-(2,5-dichlorophenyl)-2-oxo-2-[N2-(1-phenylpropyliden)hydrazino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-(2-Amino-4,5-dichlorophenyl)acetamide
- Acetamide, N-(2,4-dichlorophenyl)-
Uniqueness
Compared to similar compounds, Acetamide, N-(2,5-dichlorophenyl)-2-oxo-2-[N2-(1-phenylpropyliden)hydrazino]- is unique due to its specific structural features, such as the presence of the hydrazino group and the phenylpropylidene moiety. These structural elements contribute to its distinct chemical reactivity and biological activity.
特性
分子式 |
C17H15Cl2N3O2 |
|---|---|
分子量 |
364.2 g/mol |
IUPAC名 |
N-(2,5-dichlorophenyl)-N'-[(E)-1-phenylpropylideneamino]oxamide |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-2-14(11-6-4-3-5-7-11)21-22-17(24)16(23)20-15-10-12(18)8-9-13(15)19/h3-10H,2H2,1H3,(H,20,23)(H,22,24)/b21-14+ |
InChIキー |
DCQDUBYNKGKSCP-KGENOOAVSA-N |
異性体SMILES |
CC/C(=N\NC(=O)C(=O)NC1=C(C=CC(=C1)Cl)Cl)/C2=CC=CC=C2 |
正規SMILES |
CCC(=NNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B15009723.png)
![2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B15009739.png)
![ethyl 2-[(3-ethyloxetan-3-yl)methoxy]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B15009748.png)
![3-methyl-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B15009763.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15009767.png)

![[2,3,4-triacetyloxy-5-(2-methylanilino)-5-oxopentyl] acetate](/img/structure/B15009777.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B15009785.png)


![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15009793.png)
![(2Z,5E)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15009800.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonic acid allylamide](/img/structure/B15009823.png)
